Bis(methylcyclopentadienyl)titanium dichloride Bis(methylcyclopentadienyl)titanium dichloride
Brand Name: Vulcanchem
CAS No.: 1282-40-2
VCID: VC20933895
InChI: InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2
SMILES: CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Cl-].[Cl-].[Ti+4]
Molecular Formula: C12H14Cl2Ti 10*
Molecular Weight: 277.01 g/mol

Bis(methylcyclopentadienyl)titanium dichloride

CAS No.: 1282-40-2

Cat. No.: VC20933895

Molecular Formula: C12H14Cl2Ti 10*

Molecular Weight: 277.01 g/mol

* For research use only. Not for human or veterinary use.

Bis(methylcyclopentadienyl)titanium dichloride - 1282-40-2

CAS No. 1282-40-2
Molecular Formula C12H14Cl2Ti 10*
Molecular Weight 277.01 g/mol
IUPAC Name 1-methylcyclopenta-1,3-diene;titanium(4+);dichloride
Standard InChI InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2
Standard InChI Key NSBZPLSMZORBHY-UHFFFAOYSA-L
SMILES CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Cl-].[Cl-].[Ti+4]
Canonical SMILES CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.[Cl-].[Cl-].[Ti+4]

Chemical Structure and Identification

Bis(methylcyclopentadienyl)titanium dichloride consists of a titanium(IV) center coordinated to two methylcyclopentadienyl rings, with two chloride ligands completing the coordination sphere. The methylcyclopentadienyl rings provide a unique electronic environment around the titanium center that distinguishes this compound from other titanocene derivatives.

Basic Identification Data

The compound is characterized by several key identifiers as presented in Table 1:

ParameterValue
CAS Number1282-40-2
IUPAC Name1-methylcyclopenta-1,3-diene;titanium(4+);dichloride
Molecular FormulaC₁₂H₁₄Cl₂Ti
Molecular Weight277.01 g/mol
Standard InChIInChI=1S/2C6H7.2ClH.Ti/c21-6-4-2-3-5-6;;;/h22-5H,1H3;21H;/q2-1;;;+4/p-2
Standard InChIKeyNSBZPLSMZORBHY-UHFFFAOYSA-L

Structural Features

The structure of bis(methylcyclopentadienyl)titanium dichloride follows the typical metallocene framework with some distinctive features:

  • The titanium center exists in the +4 oxidation state

  • Two methylcyclopentadienyl rings are π-bonded to the titanium center

  • Two chloride ligands are directly bonded to the titanium atom

  • The methyl substituents on the cyclopentadienyl rings can potentially adopt different positional arrangements, giving rise to various isomers
    The methyl groups on the cyclopentadienyl rings influence the electronic and steric properties of the compound compared to the unsubstituted titanocene dichloride. This modification affects the reactivity patterns, solubility, and potential applications of the compound.

Physical and Chemical Properties

Physical Properties

Bis(methylcyclopentadienyl)titanium dichloride possesses distinctive physical properties that influence its handling, storage, and applications. Table 2 summarizes the known physical properties of this compound:

PropertyValue
Physical AppearanceSolid (exact color not specified in literature)
Boiling Point80.4°C at 760 mmHg
Melting PointNot available in literature
DensityNot available in literature
LogP4.20220
Exact Mass275.99500
The relatively low boiling point of 80.4°C at atmospheric pressure suggests that the compound may be somewhat volatile, requiring careful handling procedures during synthesis and application. The LogP value of 4.20220 indicates that the compound is relatively lipophilic, which may influence its solubility profile in various solvents.

Chemical Reactivity

While specific reactivity data for bis(methylcyclopentadienyl)titanium dichloride is limited in the available literature, inferences can be drawn from structurally similar titanocene compounds. Based on the chemistry of related titanocenes, this compound likely exhibits:

  • Sensitivity to air and moisture due to the reactive Ti-Cl bonds

  • Potential to undergo ligand exchange reactions

  • Possible reduction of the Ti(IV) center to lower oxidation states under appropriate conditions

  • Capability to participate in catalytic cycles for various organic transformations
    By comparison with bis(cyclopentadienyl)titanium compounds, the methyl substituents on the cyclopentadienyl rings likely modify the electron density at the titanium center, potentially altering reactivity patterns compared to unsubstituted analogues.

Comparative Analysis with Related Titanocenes

To better understand bis(methylcyclopentadienyl)titanium dichloride, it is valuable to compare it with structurally related titanocene compounds.

Structural Comparison

Table 3 presents a comparison between bis(methylcyclopentadienyl)titanium dichloride and related titanocene compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Features
Bis(methylcyclopentadienyl)titanium dichlorideC₁₂H₁₄Cl₂Ti277.01 g/molMethyl substituents on Cp rings
Bis(cyclopentadienyl)titanium dichlorideC₁₀H₁₀Cl₂Ti248.95 g/molUnsubstituted Cp rings
Bis(cyclopentadienyl)titanium(III) chlorideC₁₀H₁₀ClTi213.50 g/molTi(III) oxidation state, dimeric structure

Reactivity Differences

Analytical Characterization

Comprehensive characterization of bis(methylcyclopentadienyl)titanium dichloride typically involves multiple analytical techniques:

X-ray Crystallography

X-ray crystallography would provide definitive structural information about:

  • Bond lengths and angles

  • Spatial arrangement of the methylcyclopentadienyl rings

  • Coordination geometry around the titanium center

  • Packing arrangements in the solid state This information would be valuable for understanding structure-property relationships and for comparison with other titanocene derivatives.

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